molecular formula C28H52P2 B15160661 [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] CAS No. 658705-48-7

[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]

Cat. No.: B15160661
CAS No.: 658705-48-7
M. Wt: 450.7 g/mol
InChI Key: NRULGPVQXYQMSP-UHFFFAOYSA-N
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Description

[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is a complex organophosphorus compound It is characterized by its unique structure, which includes a phenylene group linked to two methylene bridges, each connected to a bis(2-methylbutan-2-yl)phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] typically involves the reaction of 1,2-phenylenedimethanol with bis(2-methylbutan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with lower oxidation states.

    Substitution: The phenylene and methylene groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.

Biology and Medicine

Industry

In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various chemical processes.

Mechanism of Action

The mechanism by which [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to coordination chemistry and catalysis.

Properties

CAS No.

658705-48-7

Molecular Formula

C28H52P2

Molecular Weight

450.7 g/mol

IUPAC Name

[2-[bis(2-methylbutan-2-yl)phosphanylmethyl]phenyl]methyl-bis(2-methylbutan-2-yl)phosphane

InChI

InChI=1S/C28H52P2/c1-13-25(5,6)29(26(7,8)14-2)21-23-19-17-18-20-24(23)22-30(27(9,10)15-3)28(11,12)16-4/h17-20H,13-16,21-22H2,1-12H3

InChI Key

NRULGPVQXYQMSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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